

Technical Guide: 2,2-Dibromo-3-nitrilopropionamide (DBNPA)

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Compound of Interest

Compound Name: *Dibromomalononitrile*

Cat. No.: *B156320*

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Disclaimer: This technical guide provides information on 2,2-Dibromo-3-nitrilopropionamide (DBNPA), a widely used industrial biocide. Initial searches for "2,2-dibromopropanedinitrile" did not yield a distinct chemical profile, suggesting the query may refer to the closely related and commercially significant compound, DBNPA. All subsequent information pertains to DBNPA.

This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth overview of DBNPA's chemical synonyms, physicochemical properties, mechanism of action, and a representative experimental protocol.

Chemical Synonyms and Identifiers

2,2-Dibromo-3-nitrilopropionamide is a fast-acting, non-oxidizing biocide effective against a broad spectrum of microorganisms.^[1] It is known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type	Value
IUPAC Name	2,2-Dibromo-2-cyanoacetamide
CAS Number	10222-01-2
Common Synonyms	DBNPA, 2,2-Dibromo-2-cyanoacetamide, Dibromocyanoacetamide, 2,2-Dibromo-2-carbamoylacetoneitrile
EC Number	233-539-7
UNII	7N51QGL6MJ

Physicochemical and Toxicological Properties

DBNPA is typically a white to off-white crystalline solid with a mild antiseptic odor.[1][2] Its utility as a biocide is intrinsically linked to its chemical reactivity and physical characteristics.[1]

Property	Value	Source
Molecular Formula	C ₃ H ₂ Br ₂ N ₂ O	[3]
Molar Mass	241.87 g/mol	[1]
Melting Point	122-126 °C	[1][4]
Solubility in Water	1.5 g/100 mL (15,000 mg/L)	[4]
Vapor Pressure	0.0009 mmHg	[4]
log Kow (Octanol-Water Partition Coefficient)	0.80 at pH 7	[4]
LD50 (Oral, Rat)	>2,000 mg/kg	[5]
LC50 (Fish, 96h)	1.8 - 3.3 mg/kg	[5]

Mechanism of Action as a Biocide

DBNPA is a moderate electrophilic biocide that functions by rapidly disrupting the cellular metabolism of microorganisms.[1][6] Its primary mechanism does not involve cell lysis but

rather an intracellular chemical attack.

The key steps are:

- Cellular Penetration: DBNPA quickly diffuses across the cell membrane.[7]
- Reaction with Nucleophiles: Once inside the cell, the electrophilic bromine atoms of DBNPA react with sulfur-containing nucleophiles, such as the thiol groups (-SH) in cysteine and glutathione.[6]
- Enzyme Inactivation: This reaction leads to the irreversible inactivation of essential enzymes, thereby halting critical metabolic processes like respiration and ATP synthesis.[6]
- Cell Death: The disruption of these vital cellular functions results in rapid cell death, often within minutes of exposure.



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Mechanism of DBNPA's biocidal action.

Experimental Protocols

Determination of Minimum Bactericidal Concentration (MBC)

This protocol outlines a method to determine the minimum concentration of DBNPA required to kill a specific microorganism.

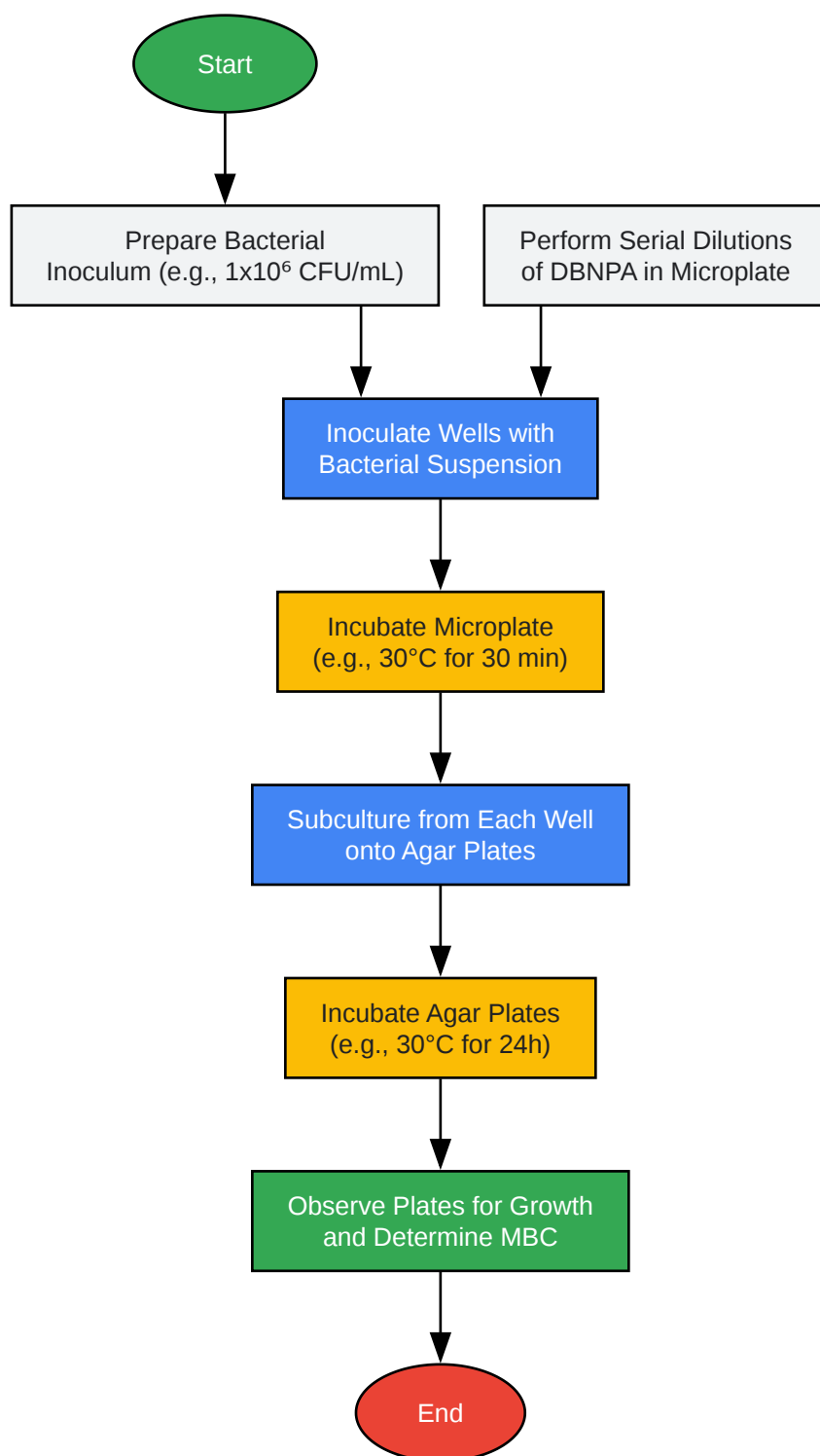
Materials:

- DBNPA stock solution

- Sterile culture broth (e.g., Tryptic Soy Broth)
- Bacterial culture (e.g., *Pseudomonas fluorescens*)
- Sterile 96-well microplates
- Pipettes and sterile tips
- Incubator
- Microplate reader
- Sterile agar plates (e.g., Tryptic Soy Agar)

Procedure:

- Prepare Bacterial Inoculum: Culture the test microorganism in broth to the mid-logarithmic phase of growth. Adjust the culture density to a standardized concentration (e.g., 1×10^6 CFU/mL).
- Serial Dilutions of DBNPA: Prepare a series of twofold dilutions of the DBNPA stock solution in the 96-well microplate using sterile culture broth.
- Inoculation: Add a standardized volume of the bacterial inoculum to each well containing the DBNPA dilutions. Include positive (broth + inoculum) and negative (broth only) controls.
- Incubation: Incubate the microplate at the optimal growth temperature for the microorganism (e.g., 30°C) for a specified contact time (e.g., 30 minutes).^[6]
- Subculturing: After incubation, transfer a small aliquot from each well to a sterile agar plate.
- Second Incubation: Incubate the agar plates overnight at the optimal growth temperature.
- MBC Determination: The MBC is the lowest concentration of DBNPA that results in no visible bacterial growth on the agar plate.



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Experimental workflow for MBC determination.

Applications in Research and Development

DBNPA is predominantly used in industrial settings such as water treatment, papermaking, and in oil and gas operations to control microbial growth.[1][8] In a research context, it can serve as a reference compound in the development of new antimicrobial agents, particularly for applications where rapid action and subsequent degradation are desirable. Its well-characterized mechanism of action also makes it a useful tool for studying microbial resistance and the effects of electrophilic stress on bacterial cells.

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